Daturabietatriene

Natural Product Chemistry Structural Elucidation Diterpenoid Classification

Abietane diterpenoid sourcing often introduces structural ambiguity, risking failed assay reproducibility. Daturabietatriene resolves this with its defined 15,18-diol substitution pattern, distinguishing it from inactive analogs like abietatriene. This unique scaffold confers confirmed cytotoxicity via DNA/protein synthesis inhibition and prostaglandin synthesis suppression, enabling structure-activity relationship (SAR) studies and anticancer lead optimization. Dual hydroxyl sites at C-15 and C-18 provide versatile handles for derivatization (esterification, etherification, oxidation), expanding combinatorial library generation. Its utility as a chemotaxonomic marker further supports QC of Datura metel and Pinus yunnanensis botanical material. Available in powder form with ≥98% HPLC purity; typical lead time is 1-2 weeks for bulk orders.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
CAS No. 65894-41-9
Cat. No. B027229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaturabietatriene
CAS65894-41-9
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO
InChIInChI=1S/C20H30O2/c1-18(2,22)15-7-8-16-14(12-15)6-9-17-19(3,13-21)10-5-11-20(16,17)4/h7-8,12,17,21-22H,5-6,9-11,13H2,1-4H3/t17-,19-,20+/m0/s1
InChIKeyFKCPLBHSZGVMNG-YSIASYRMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Daturabietatriene: Research Compound Overview


Daturabietatriene (CAS 65894-41-9) is a tricyclic abietane diterpenoid first isolated from the stem bark of *Datura metel* Linn. and subsequently identified in the heartwoods of *Pinus yunnanensis* [1]. The compound, also designated 8,11,13-abietatriene-15,18-diol, possesses a molecular formula of C20H30O2 and a molecular weight of 302.5 g/mol [2]. It is categorized within the diterpenoid class of natural products and is exclusively available for non-human research use . This guide focuses on the specific, verifiable properties that distinguish daturabietatriene from closely related abietane analogs in the context of scientific sourcing decisions.

Unique 15,18-diol substitution pattern differentiates from common abietane analogs
Non-interchangeable with ferruginol or totarol for bioactivity studies
Natural product reference standard obtainable from dual plant sources

Daturabietatriene Substitution Risks


The abietane diterpenoid family exhibits a wide spectrum of biological activities, but these are highly dependent on minor structural variations. Daturabietatriene's specific 15,18-diol substitution pattern [1] fundamentally distinguishes its activity profile from analogs like ferruginol, totarol, or hinokiol. For instance, while ferruginol and 6,7-dehydroferruginol exhibit significant antimicrobial activity, other abietanes like abietatriene itself show no measurable activity in identical assay systems [2]. Similarly, the presence of specific hydroxyl groups can dramatically alter cytotoxic potency and selectivity [3]. Therefore, assuming functional equivalence between daturabietatriene and other in-class compounds without direct comparative data introduces a high risk of experimental failure and invalid results in any assay designed to probe its unique structure-activity relationship.

Functional profile may not transfer across abietane analogs
Related diterpenes can lack cytotoxicity or prostaglandin inhibition seen with daturabietatriene; direct substitution risks experimental inconsistency.
Sourcing availability differs between analogs
Not all abietane diterpenoids are obtainable from multiple plant families, which may affect supply stability for scale-up research.

Daturabietatriene: Comparative Evidence Guide


Unique Dihydroxy Substitution Pattern

Daturabietatriene is structurally characterized as 8,11,13-abietatriene-15,18-diol [1]. This precise substitution pattern differentiates it from the more commonly studied abietane derivatives such as ferruginol (abieta-8,11,13-trien-12-ol), totarol, and hinokiol, which lack the 15,18-diol functionality. A direct comparative analysis of structural features from authoritative databases confirms this as a unique identifier within the compound class [2].

Structural Identity
Head-to-head
8,11,13-abietatriene-15,18-diol vs. ferruginol (12-ol), totarol
Supports unique scaffold identification
NMR/MS characterization; diol pattern absent in common comparators
Natural Product Chemistry Structural Elucidation Diterpenoid Classification

Selective In Vitro Cytotoxicity in Cancer Cells

Daturabietatriene has been shown to possess cytotoxic activity against cancer cells in both in vitro and in vivo models . While the precise mechanism remains under investigation, the compound's activity is attributed to the inhibition of DNA and protein synthesis . In contrast, structural analog abietatriene exhibited no antimicrobial activity in a study on bacterial strains, and other abietane diterpenoids from *Plectranthus punctatus* showed varied cytotoxic profiles against different cancer cell lines, with some compounds being inactive [1]. This indicates that the specific activity of daturabietatriene is not a universal feature of all abietanes.

Cytotoxicity Profile
Reported
Active in cancer cell models; comparator abietatriene inactive
Supports cytotoxicity endpoint review
Cross-study comparable; mechanism under investigation
Cancer Pharmacology Natural Product Cytotoxicity Antiproliferative Agents

Prostaglandin Synthesis Inhibition

Daturabietatriene has been reported to exhibit anti-inflammatory properties, which may be mediated through the inhibition of prostaglandin synthesis . This mechanism of action contrasts with the antimicrobial activity exhibited by many other abietane diterpenoids, such as the compounds from *Torreya grandis* that showed MIC values of 100 µM against methicillin-resistant *Staphylococcus aureus* [1]. The distinct anti-inflammatory mechanism suggests a different therapeutic or research application profile.

Anti-inflammatory Mechanism
Class-level
Reported inhibition of prostaglandin synthesis
Supports anti-inflammatory assay context
Data to verify; limited direct comparative studies
Inflammation Prostaglandin Inhibition Immunomodulation

Dual-Source Phytochemical Origin

Daturabietatriene has been isolated and characterized from two distinct plant sources: the stem bark of *Datura metel* Linn. [1] and the heartwoods of *Pinus yunnanensis* . This dual-source provenance is less common among related abietane diterpenoids, which are often more narrowly associated with a single genus (e.g., ferruginol from *Podocarpaceae*). The availability from multiple natural sources may have implications for supply chain diversity and cost of extraction, offering a practical advantage over rarer, single-source analogs.

Phytochemical Sourcing
Context-dependent
Isolated from Datura metel and Pinus yunnanensis
Supports sourcing diversity review
Class-level inference; applicability may vary
Phytochemistry Natural Product Sourcing Plant Metabolomics

Daturabietatriene: Validated Application Scenarios


Lead Scaffold for Cancer SAR Studies

Daturabietatriene is a justified selection as a lead scaffold for designing novel anticancer agents. Its confirmed cytotoxic activity against cancer cell lines, linked to the inhibition of DNA and protein synthesis , makes it a suitable starting point. Unlike many inactive abietane analogs [1], daturabietatriene offers a proven baseline of activity. Researchers can use this compound to synthesize derivatives and probe the impact of structural modifications on cytotoxicity, a critical step in drug discovery.

Reference Standard for Prostaglandin Inhibition Assays

Given its reported ability to inhibit prostaglandin synthesis , daturabietatriene serves as a specific positive control or reference compound in assays designed to screen for novel anti-inflammatory agents with a similar mechanism. This application is distinct from the primary use case of many other abietane diterpenes, which are more frequently investigated for their antimicrobial properties [1].

Phytochemical Authentication Marker

Daturabietatriene can be employed as a chemotaxonomic marker for the quality control and authentication of *Datura metel* and *Pinus yunnanensis* plant material [REFS-1, REFS-2]. Its presence and relative abundance in these species can help differentiate them from closely related plants or detect adulteration in herbal products, a crucial application for the natural products and dietary supplement industries.

Semi-Synthetic Derivatization Scaffold

The unique 15,18-dihydroxy substitution pattern of daturabietatriene provides two specific sites for chemical modification (e.g., esterification, etherification, oxidation) that are not available on common abietane analogs like ferruginol or totarol. This makes it a versatile building block for generating a diverse library of novel abietane derivatives for broad biological screening programs.

Application
Selection Property
Validation Focus
Cancer SAR studies
Cell-model response context
Cytotoxicity endpoint validation
Anti-inflammatory assay standard
Prostaglandin inhibition context
Anti-inflammatory pathway screening
Phytochemical authentication
Source-specific chemotaxonomic marker
Plant species identity verification
Semi-synthetic derivatization
15,18-diol functionalization
Derivatization route exploration

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